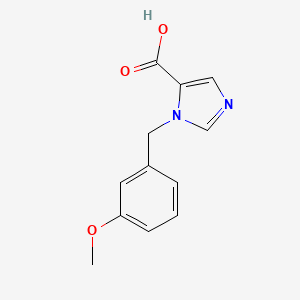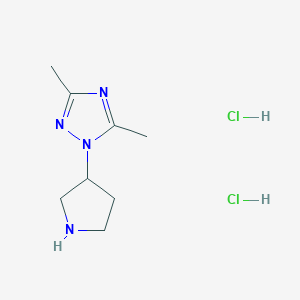
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and is a key component of many important biological molecules, including the amino acid histidine and the nucleic acids adenine and guanine . The methoxybenzyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the methoxybenzyl and carboxylic acid groups attached at the 1 and 5 positions, respectively . The presence of these functional groups would likely confer certain chemical properties to the molecule, such as polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and thus relatively stable, but can participate in electrophilic substitution reactions . The carboxylic acid group is acidic and can undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic imidazole ring could confer solubility in both polar and non-polar solvents . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, this compound has been studied for its potential as a herbicide due to its ability to inhibit plant growth. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
Mécanisme D'action
Target of Action
The primary target of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids in the nervous system .
Mode of Action
This compound interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s interaction with FAAH is most likely irreversible or slowly reversible .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate the release of other neurotransmitters .
Pharmacokinetics
The compound’s inhibitory activity on faah is dose-dependent, suggesting that it is absorbed and distributed in the body to interact with its target .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Action Environment
Factors such as the concentration of the compound and the presence of other substances in the environment could potentially influence its action and efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, including its high purity and yield, its ability to inhibit specific enzymes and receptors, and its potential applications in various fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research related to 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid, including the development of new synthesis methods to improve its yield and purity, the identification of new applications in medicine, agriculture, and materials science, and the further investigation of its mechanism of action. Additionally, future research could focus on the development of derivatives of this compound with improved properties for specific applications.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid involves the reaction of 3-methoxybenzylamine with glyoxylic acid in the presence of sodium cyanoborohydride. This method has been optimized to yield a high purity and yield of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHTPLKNNPHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)
![1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2623731.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)
![3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623735.png)
![2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2623736.png)
![5-(3,5-dimethoxyphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2623737.png)



![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2623742.png)

![3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2623749.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2623750.png)